

2-(4-Fluorophenyl)-2-methylpropanoic acid structure and formula

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-2-methylpropanoic acid

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An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of **2-(4-Fluorophenyl)-2-methylpropanoic acid** (CAS No: 93748-19-7), a fluorinated carboxylic acid derivative of significant interest to the chemical and pharmaceutical research communities. The document elucidates the molecule's core structural features, physicochemical properties, and its strategic importance as a synthetic intermediate. We present a detailed, representative synthetic protocol, grounded in established organic chemistry principles, and discuss the anticipated spectroscopic profile essential for its characterization. Furthermore, this guide explores the compound's applications in medicinal chemistry and drug development, contextualized by the role of its key structural motifs—the para-fluorophenyl group and the gem-dimethylpropanoic acid moiety—in modern pharmacophores. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a thorough technical understanding of this valuable building block.

Chemical Identity and Physicochemical Properties Nomenclature and Identifiers

The unambiguous identification of a chemical entity is foundational for research, procurement, and regulatory compliance. The key identifiers for **2-(4-Fluorophenyl)-2-methylpropanoic acid** are summarized below.

Identifier	Value	Source
IUPAC Name	2-(4-fluorophenyl)-2-methylpropanoic acid	N/A
CAS Number	93748-19-7	[1]
Molecular Formula	C ₁₀ H ₁₁ FO ₂	[1]
Molecular Weight	182.19 g/mol	[1]
Canonical SMILES	<chem>CC(C)(C1=CC=C(C=C1)F)C(=O)O</chem>	N/A
InChI Key	SGHODAPFPDHCPB-UHFFFAOYSA-N	N/A

Structural Analysis

The structure of **2-(4-Fluorophenyl)-2-methylpropanoic acid** incorporates three key functional components that define its chemical behavior and utility:

- **Para-Fluorophenyl Group:** The fluorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties. Fluorine's high electronegativity imparts a dipole moment and can alter the acidity of the carboxylic acid group. In a drug development context, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism and to improve binding affinity with biological targets through favorable electrostatic interactions.[2]
- **Quaternary α -Carbon:** The carboxylic acid is attached to a quaternary carbon, substituted with two methyl groups (a gem-dimethyl group). This steric hindrance can influence the reactivity of the adjacent carboxyl group and provides a specific three-dimensional architecture, which can be crucial for molecular recognition in biological systems.

- **Carboxylic Acid Moiety:** This functional group serves as a proton donor, a hydrogen bond acceptor/donor, and a synthetic handle for further chemical transformations, such as esterification or amidation, to generate diverse derivatives.

Figure 1: Chemical structure of **2-(4-Fluorophenyl)-2-methylpropanoic acid**.

Physicochemical Properties

The physical properties of the compound are critical for determining appropriate handling, storage, and reaction conditions.

Property	Value	Source
Appearance	White to off-white solid	[1]
Boiling Point	268.8 ± 15.0 °C (Predicted)	[1]
Density	1.175 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	4.36 ± 0.10 (Predicted)	[1]
Recommended Storage	2-8°C, sealed in a dry environment	[1]

Synthesis and Purification

While multiple proprietary methods may exist, a robust and logical synthesis for **2-(4-Fluorophenyl)-2-methylpropanoic acid** can be designed from commercially available starting materials. The following protocol is a representative example based on well-established transformations in organic chemistry, specifically the alkylation of a benzylic position followed by nitrile hydrolysis.

Retrosynthetic Analysis & Rationale

A logical retrosynthetic disconnection breaks the C α -C(O)OH bond, pointing to 2-(4-fluorophenyl)-2-methylpropanenitrile as the immediate precursor. This nitrile can be synthesized via the exhaustive methylation of 4-fluorophenylacetonitrile. This approach is advantageous as it utilizes the acidity of the benzylic protons in the starting material for straightforward alkylation.

Representative Synthetic Protocol

Causality Behind Experimental Choices:

- **Base Selection (NaH):** Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for deprotonating the benzylic position of the nitrile without competing side reactions like addition to the nitrile group.
- **Alkylating Agent (CH₃I):** Methyl iodide is a highly reactive and effective methylating agent. Using a slight excess ensures the reaction proceeds to completion for both methylation steps.
- **Solvent (THF):** Anhydrous tetrahydrofuran (THF) is an appropriate polar aprotic solvent that dissolves the reactants and intermediates without interfering with the strong base.
- **Hydrolysis Conditions (NaOH/H₂SO₄):** Strong basic hydrolysis followed by acidification is a standard, high-yielding method for converting sterically hindered nitriles to carboxylic acids. The elevated temperature is necessary to drive the hydrolysis of the intermediate amide to completion.

Step 1: Synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes).
- Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.
- Slowly add a solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF (2 volumes) to the suspension via a dropping funnel over 30 minutes.
- Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
- Cool the mixture back to 0°C and add methyl iodide (CH₃I, 2.5 equivalents) dropwise.
- Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of starting material and the mono-

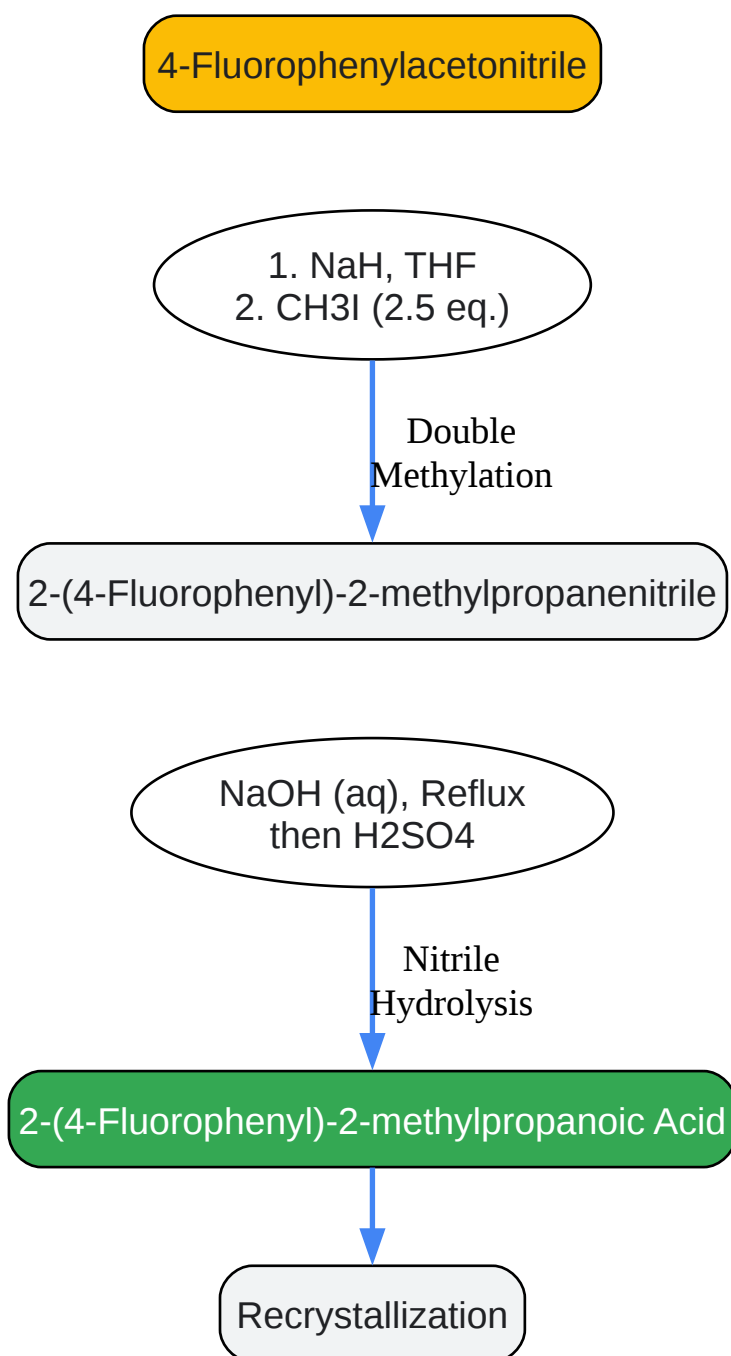
methyated intermediate.

- Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
- Extract the product with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitrile product, which can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis to **2-(4-Fluorophenyl)-2-methylpropanoic acid**

- In a round-bottom flask, combine the crude 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0 equivalent) with a 6 M aqueous sodium hydroxide (NaOH) solution (10 volumes).
- Heat the biphasic mixture to reflux (approx. 100-110°C) with vigorous stirring for 12-24 hours. The reaction can be monitored by TLC for the disappearance of the nitrile.
- Cool the reaction mixture to room temperature. Wash the aqueous solution with diethyl ether or toluene to remove any unreacted nitrile or non-acidic impurities.
- Cool the aqueous layer to 0°C in an ice bath and acidify to pH 1-2 by the slow addition of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
- A white precipitate of the carboxylic acid product should form. Collect the solid by vacuum filtration.
- Wash the filter cake with cold deionized water to remove residual inorganic salts.
- Dry the solid under vacuum to afford the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Workflow Diagram



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Figure 2: Representative synthetic workflow for the target compound.

Spectroscopic Profile (Anticipated)

Full characterization is essential for structure verification. Based on the molecular structure, the following spectral data can be predicted.

- ^1H NMR Spectroscopy:
 - ~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (this peak may be broad).
 - ~7.4-7.5 ppm (multiplet, 2H): Aromatic protons ortho to the C-C bond, appearing as a triplet or doublet of doublets due to coupling with both the adjacent aromatic protons and the fluorine atom.
 - ~7.0-7.1 ppm (multiplet, 2H): Aromatic protons ortho to the fluorine atom, appearing as a triplet or doublet of doublets.
 - ~1.6 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the quaternary α -carbon. The singlet multiplicity is due to the absence of adjacent protons.
- ^{13}C NMR Spectroscopy:
 - ~180-185 ppm: The carbonyl carbon of the carboxylic acid.
 - ~160-165 ppm (doublet): The aromatic carbon directly bonded to the fluorine atom, showing a large one-bond C-F coupling constant.
 - ~135-140 ppm: The ipso-carbon of the aromatic ring attached to the propanoic acid moiety.
 - ~128-130 ppm (doublet): The aromatic carbons ortho to the fluorine atom, showing C-F coupling.
 - ~115-117 ppm (doublet): The aromatic carbons meta to the fluorine atom, showing C-F coupling.
 - ~45-50 ppm: The quaternary α -carbon.
 - ~25 ppm: The two equivalent methyl carbons.
- Mass Spectrometry (EI):
 - M^+ at $m/z = 182.19$: The molecular ion peak.

- $m/z = 137$: Fragment corresponding to the loss of the carboxyl group ($-\text{COOH}$).
- $m/z = 109$: Fragment corresponding to the fluorotropylium ion or related structures.
- Infrared (IR) Spectroscopy:
 - $2500\text{--}3300\text{ cm}^{-1}$ (broad): O-H stretching of the carboxylic acid dimer.
 - $\sim 1700\text{ cm}^{-1}$ (strong): C=O stretching of the carbonyl group.
 - $\sim 1220\text{ cm}^{-1}$ (strong): C-F stretching vibration.

Applications in Research and Drug Development

2-(4-Fluorophenyl)-2-methylpropanoic acid is not an end-product therapeutic but rather a specialized building block whose value lies in its unique combination of structural motifs.

Role as a Synthetic Building Block

The compound serves as a precursor for more complex molecules. The carboxylic acid functional group is readily converted into esters, amides, acid chlorides, or reduced to alcohols, providing access to a wide array of derivatives. Its primary utility is in introducing the 2-(4-fluorophenyl)-2-methylpropyl moiety into a target structure.

Relevance to Medicinal Chemistry

The structure of this compound is highly relevant to pharmaceutical design:

- **NSAID Analogs:** The α -arylpropanoic acid scaffold is the hallmark of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and flurbiprofen.[3][4] This compound could be used in the synthesis of novel analogs to explore structure-activity relationships (SAR) for targets like cyclooxygenase (COX) enzymes.[5]
- **Fibrate Analogs:** The core structure shares similarities with fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate.[6][7] Researchers may use it to synthesize new peroxisome proliferator-activated receptor (PPAR) agonists.

- **Metabolic Stability:** As previously noted, the para-fluoro substituent is a key feature for enhancing drug-like properties.^[2] By providing this motif pre-installed, the compound simplifies the synthesis of metabolically robust drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. A specific Safety Data Sheet (SDS) for the compound from the supplier must be consulted before use.

- **General Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols.^{[8][9]} Avoid contact with skin, eyes, and clothing.^[10]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).^[11]
- **GHS Hazard Classification (Anticipated):** Based on structurally similar compounds, it may be classified as follows. This is a general guide and not a substitute for a formal SDS.

Hazard	Classification	Precautionary Statements
Skin Irritation	Category 2	H315: Causes skin irritation.
Eye Irritation	Category 2A	H319: Causes serious eye irritation.
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed.
STOT SE	Category 3	H335: May cause respiratory irritation.

- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2°C and 8°C.^[1]

Conclusion

2-(4-Fluorophenyl)-2-methylpropanoic acid is a valuable and specialized chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its structure, which combines a metabolically robust fluorophenyl ring with a sterically defined

gem-dimethylpropanoic acid side chain, makes it an attractive building block for the discovery of novel therapeutics, particularly in the areas of anti-inflammatory and metabolic diseases. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for leveraging its full potential in research and development.

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